1-Isobutylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutylcyclohexane-1-carboxylic acid is a chemical compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring with an isobutyl group attached to the first carbon and a carboxylic acid group at the same position. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutylcyclohexane-1-carboxylic acid can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of cyclohexane with isobutyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Hydrogenation of Cyclohexene Derivatives: Cyclohexene can be first alkylated to form 1-isobutylcyclohexene, which is then hydrogenated to produce the carboxylic acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution Reactions: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Various halogenating agents like bromine (Br₂) and iodine (I₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Primary alcohols, secondary alcohols, and aldehydes.
Substitution Reactions: Halogenated derivatives of cyclohexane.
Scientific Research Applications
1-Isobutylcyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Isobutylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Isobutylcyclohexane-1-carboxylic acid is similar to other cycloalkane carboxylic acids, such as:
Cyclohexane-1-carboxylic acid: Lacks the isobutyl group.
1-Methylcyclohexane-1-carboxylic acid: Has a methyl group instead of an isobutyl group.
1-Ethylcyclohexane-1-carboxylic acid: Has an ethyl group instead of an isobutyl group.
Uniqueness: The presence of the isobutyl group in this compound provides it with unique chemical properties compared to its analogs, such as increased steric hindrance and potential for different reactivity patterns.
This comprehensive overview highlights the significance of this compound in various fields and its potential applications
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(2-methylpropyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-9(2)8-11(10(12)13)6-4-3-5-7-11/h9H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
PNYKNBFZBIRUNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.